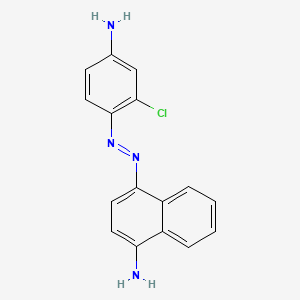
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine is an organic compound known for its vibrant color properties and its use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring and a substituted phenyl ring, making it a complex and interesting molecule for study and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-chloroaniline, which is treated with nitrous acid to form the diazonium salt. This intermediate is then coupled with naphthalen-1-amine under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Products can include quinones and other oxidized aromatic compounds.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.
Aplicaciones Científicas De Investigación
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored materials, textiles, and inks.
Mecanismo De Acción
The mechanism of action of 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine primarily involves its interaction with light and other molecules. The azo group (-N=N-) is responsible for the compound’s color properties, as it can absorb visible light and undergo electronic transitions. In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Amino-2-methylphenyl)azo)naphthalen-1-amine
- 4-((4-Amino-2-bromophenyl)azo)naphthalen-1-amine
- 4-((4-Amino-2-nitrophenyl)azo)naphthalen-1-amine
Uniqueness
4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This substitution can also affect the compound’s color properties and its stability under various conditions.
Propiedades
Número CAS |
85030-38-2 |
|---|---|
Fórmula molecular |
C16H13ClN4 |
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
4-[(4-amino-2-chlorophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H13ClN4/c17-13-9-10(18)5-7-16(13)21-20-15-8-6-14(19)11-3-1-2-4-12(11)15/h1-9H,18-19H2 |
Clave InChI |
RSOCDNOXQMQKJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3)N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


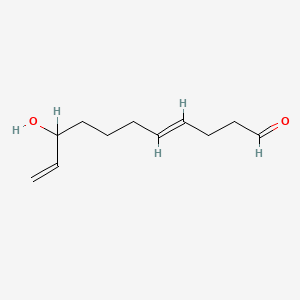
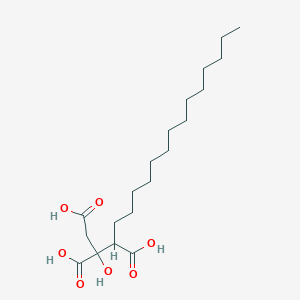
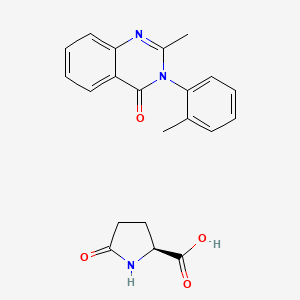
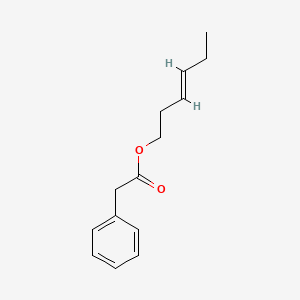
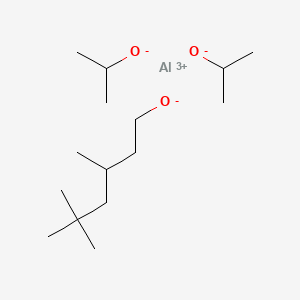

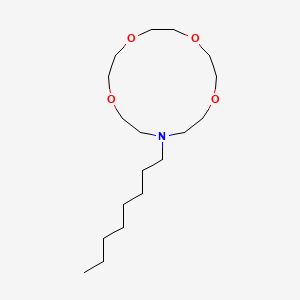

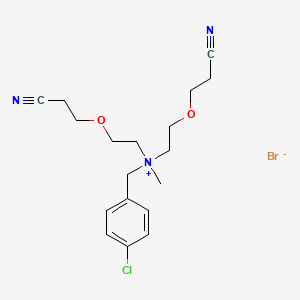




![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)
